Cas no 122-57-6 (Benzylideneacetone)
Phenylmethylene acetone is obtained by vacuum distillation as colorless to light yellow shiny flake crystals,It has fragrant pea aroma and spicy and pungent taste,Light color darkens,combustible,Easy to be heated for a long timedecomposition.
Naturally present in Hydrolyzed Soybean Protein.Refractive index1.5836(45.9℃).Slightly soluble in water andPetroleum ether,Slightly soluble in benzene,Soluble inethanol\benzene\Ether\Chloroform and sulfuric acid.It is orange red when interacting with sulfuric acid.
Benzylideneacetone Properties
Names and Identifiers
-
- 4-Phenyl-3-buten-2-one
- 1-PHENYL-1-BUTEN-3-ONE
- ACETOCINNAMONE
- BENZYLIDENEACETONE
- CINNAMYL METHYL KETONE
- FEMA 2881
- METHYL STYRYL KETONE
- TRANS-4-PHENYL-3-BUTEN-2-ONE
- TRANS-4-PHENYL-3-BUTENE-2-ONE
- TRANS-BENZALACETONE
- TRANS-BENZYLIDENEACETONE
- (3E)-4-Phenyl-3-buten-2-one
- 1-Buten-3-one-1-phenyl
- 2-Phenylvinyl methyl ketone
- 4-phenyl-3-buten-2-on
- 4-Phenyl-but-3-en-2-one
- 4-Phenylbut-3-en-2-one
- 4-Phenylbutenone
- Benzalacetone
- Warfarin Impurity (Benzalacetone)
- 1-methyl-3-phenyl-2-propen-1-one
- Benzalaceton
- BENZALAOETONE
- benzylidene
- Benzylideneacetone,Methyl styryl ketone
- METHYLSTYRYL
- Methylstyrylketon
- NSC 5605
- Phenyl-3-buten
- (E)-4-phenylbut-3-en-2-one
- Benzylidene acetone
- Methyl trans-styryl ketone
- Styryl methyl ketone
- (E)-4-Phenyl-3-buten-2-one
- Benzilideneacetone
- Benzilidene acetone
- TPBO
- trans-Benzylidenacetone
- Methyl 2-phenylvinyl ketone
- Methyl beta-sty
- CHEBI:217301
- NS00003742
- DTXSID1031626
- NSC-5605
- fema 2881
- Tox21_301598
- Ketone, methyl styryl
- Tox21_201502
- Q4380955
- benzylideneacetone, (E)-isomer
- NCGC00259053-01
- trans-4-Phenyl-3-buten-2-one, >=99%
- 2-07-00-00287 (Beilstein Handbook Reference)
- 4-PHENYL-3-BUTEN-2-ONE
- 3-BUTEN,2-ONE,4-PHENYL (TRANS) BENZALACETONE
- Acetocinnamone
- BENZ
- DS-4780
- s9478
- benzalacetone-d4
- Benzylidene acetone (natural)
- InChI=1/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7
- B03X40BMT5
- E-4-phenyl-3-buten-2-one
- ghl.PD_Mitscher_leg0.147
- Z2582847786
- NCGC00091356-02
- BENZYLIDENEACETONE [MI]
- trans-4-Phenyl-3-buten-2-one
- BRN 0742046
- FEMA No. 2881
- Methyl beta -STYRYL ketone
- EN300-18891
- EC 204-555-1
- 4-07-00-01003 (Beilstein Handbook Reference)
- 1896-62-4
- Benzylideneacetone, >=98%, FG
- UNII-B03X40BMT5
- NCGC00091356-01
- LS-13761
- STK803195
- AI3-00944
- 4-PHENYL-3-BUTEN-2-ONE, TRANS
- BRN 0742047
- trans-4-Phenyl-3-butene-2-one
- W-109036
- trans-Benzylideneacetone
- HMS2268K18
- trans-4-Phenylbut-3-en-2-one
- WARFARIN SODIUM IMPURITY C [EP IMPURITY]
- (3E)-4-phenylbut-3-en-2-one
- P0163
- DTXSID4025662
- EN300-366968
- 3-Buten-2-one, 4-phenyl-, (3E)-
- NCGC00255323-01
- NCGC00257166-01
- SCHEMBL312972
- 4-Phenyl-(E)-3-Buten-2-one
- (E)-4-Phenyl-but-3-en-2-one
- Methyl .beta.-styryl ketone
- Benzalaceton [German]
- cinnamyl methyl ketone
- CAS-1896-62-4
- (E)-1-Buten-3-one, 1-phenyl
- 1-Phenyl-1-buten-3-one
- EINECS 217-587-6
- Benzalaceton (german)
- W-107746
- benzylidenacetone
- Benzylideneacetone
- trans-Benzylideneacetone;Benzalacetone
- 4-PHENYL-3-BUTEN-2-ONE [FHFI]
- D70186
- CHEMBL73639
- 3-BUTEN,2-ONE,4-PHENYL (TRANS) BENZALACETONE
- Tox21_303222
- t-PBO
- benzylideneacetone, (Z)-isomer
- BENZYLIDENEACETONE, (E)-
- Methyl styryl acetone
- 3-BUTEN-2-ONE, 4-PHENYL-, (E)-
- DTXCID9011626
- NSC5605
- D70528
- A813340
- F0001-0357
- DTXCID305662
- CHEBI:78399
- AKOS000119902
- 3-Buten-2-one, 4-phenyl-
- 4-Phenyl-3-buten-2-one, 99%
- CCRIS 5319
- 122-57-6
- BENZALACETONE [USP IMPURITY]
- CS-W013311
- trans-4-phenyl-but-3-en-2-one
- SMR001252234
- DB-003136
- MFCD00008779
- trans-Benzalacetone
- 4-Phenyl-3-butene-2-one
- Epitope ID:120383
- EINECS 204-555-1
- CAS-122-57-6
- MLS002454416
- (3E)-4-Phenylbut-3-en-2-one; Warfarin Sodium Imp. C (EP); Benzalacetone; Warfarin Sodium Impurity C; Warfarin Impurity C
- Methyl styryl ketone
- (3E)-4-Phenylbut-3-en-2-one (Benzalacetone)
- HY-W012595
- Methyl beta-styryl ketone
- Benzalacetone, analytical standard
- WLN: 1V1U1R
- AI3-52291
- SCHEMBL76632
- +Expand
-
- MFCD00008779
- BWHOZHOGCMHOBV-BQYQJAHWSA-N
- 1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
- O=C(C([H])([H])[H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
- 742046
Computed Properties
- 146.07300
- 0
- 1
- 2
- 146.073164938 g/mol
- 11
- 152
- 0
- 0
- 0
- 1
- 0
- 1
- 2.1
- 2
- 0
- 17.1
- 146.19
Experimental Properties
- 2.28880
- 17.07000
- 14,1137
- 1.5836
- 260-262 °C(lit.)
- 39-42 °C (lit.)
- 0.01 mmHg ( 25 °C)
- Fahrenheit: 253.4 ° f < br / > Celsius: 123 ° C < br / >
- 2881
- Soluble in alcohol, chloroform, diethyl ether.
- Powder
- Soluble in sulfuric acid, ethanol, ether, benzene and chloroform, slightly soluble in water and petroleum ether.
- Light Sensitive
- 1.038
Benzylideneacetone Security Information
- GHS07
- EN0330000
- 2
- S24;S26;S37/39;S45
- S7-S26-S36/37/39-S45-S37/39-S24-S36/37-S22
- R36/37/38; R42/43
- Xi
- NONH for all modes of transport
- H315,H317,H319,H335
- P261,P280,P305+P351+P338
- Keep in dark place,Inert atmosphere,Room temperature
- 38-43
- Warning
- Yes
- 8
Benzylideneacetone Customs Data
- 29143900
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Benzylideneacetone Price
Benzylideneacetone Suppliers
Benzylideneacetone Related Literature
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Louis C. Morrill,Daniel G. Stark,James E. Taylor,Siobhan R. Smith,James A. Squires,Agathe C. A. D'Hollander,Carmen Simal,Peter Shapland,Timothy J. C. O'Riordan,Andrew D. Smith Org. Biomol. Chem. 2014 12 9016
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2. Reactions of iodine(I) azide with αβ-unsaturated carbonyl compoundsRichard C. Cambie,Jeffrey L. Jurlina,Peter S. Rutledge,Bernard E. Swedlund,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1982 327
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3. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre at the β positionIan Fleming,Jeremy J. Lewis J. Chem. Soc. Perkin Trans. 1 1992 3257
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Mahadev Sharanappa Sherikar,Kiran R. Bettadapur,Veeranjaneyulu Lanke,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2021 19 7470
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Claire E. T. Mitchell,Stacey E. Brenner,Jorge García-Fortanet,Steven V. Ley Org. Biomol. Chem. 2006 4 2039
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Kedong Yuan,Rui Sang,Jean-Fran?ois Soulé,Henri Doucet Catal. Sci. Technol. 2015 5 2904
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Hong-bao Sun,Xiao-yan Wang,Guo-bo Li,Li-dan Zhang,Jie Liu,Li-feng Zhao RSC Adv. 2015 5 29456
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Dhevalapally B. Ramachary,Y. Vijayendar Reddy,Atoshi Banerjee,Sharmistha Banerjee Org. Biomol. Chem. 2011 9 7282
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Claire E. T. Mitchell,Stacey E. Brenner,Jorge García-Fortanet,Steven V. Ley Org. Biomol. Chem. 2006 4 2039
-
Shane A. Nolen,Charles L. Liotta,Charles A. Eckert,Roger Gl?ser Green Chem. 2003 5 663
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